molecular formula C12H13N5O2 B8629478 methyl 2-(1H-tetrazol-1-yl)-5,6,7,8-tetrahydroquinoline-5-carboxylate

methyl 2-(1H-tetrazol-1-yl)-5,6,7,8-tetrahydroquinoline-5-carboxylate

Cat. No. B8629478
M. Wt: 259.26 g/mol
InChI Key: QMQCTMBGOYTVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1H-tetrazol-1-yl)-5,6,7,8-tetrahydroquinoline-5-carboxylate is a useful research compound. Its molecular formula is C12H13N5O2 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(1H-tetrazol-1-yl)-5,6,7,8-tetrahydroquinoline-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(1H-tetrazol-1-yl)-5,6,7,8-tetrahydroquinoline-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 2-(tetrazol-1-yl)-5,6,7,8-tetrahydroquinoline-5-carboxylate

InChI

InChI=1S/C12H13N5O2/c1-19-12(18)9-3-2-4-10-8(9)5-6-11(14-10)17-7-13-15-16-17/h5-7,9H,2-4H2,1H3

InChI Key

QMQCTMBGOYTVNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2=C1C=CC(=N2)N3C=NN=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-5-carboxylate (850 mg, 4.12 mmol) was stirred in acetic acid (15 ml) and tri-ethyl orthoformate (1.373 ml, 8.24 mmol) followed by sodium azide (482 mg, 7.42 mmol) then heated to 80° C. for 3 hrs. The reaction was cooled and evaporated to dryness. The mixture was taken up in DCM and washed with saturated NaHCO3 solution, then with brine. The organic layer was dried over Na2SO4, filtered and evaporated to dryness. The residue was chromatographed through a 40 g ISCO Redi-sep column and eluted with ethyl acetate:hexane (2:3) to yield methyl 2-(1H-tetrazol-1-yl)-5,6,7,8-tetrahydroquinoline-5-carboxylate. 1H-NMR (600 MHz, DMSO): δ ppm 10.07 (s, 1H), 7.92 (d, J=8.4 Hz, 1H), 7.82 (d, J=8.4 Hz, 1H), 4.06 (t, J=5.4 Hz, 1H), 3.65 (s, 3H), 2.83-2.93 (m, 2H), 2.07-2.12 (b, 1H), 1.95-2.0 (m, 1H), 1.86-1.90 (m, 2H).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.373 mL
Type
reactant
Reaction Step Two

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